![molecular formula C16H14N2OS2 B2385364 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-70-8](/img/structure/B2385364.png)
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is characterized by a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also contains a methylthio group and a benzamide group .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can be used as starting materials in the synthesis of other compounds . They can also participate in reactions with other molecules, leading to changes in their structure and properties .Aplicaciones Científicas De Investigación
-
Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to exhibit antioxidant activity .
- Method : The antioxidant activity is usually determined using various assays, such as the total antioxidant assay (phosphomolybdenum test) .
- Results : The specific results or outcomes would depend on the particular thiazole derivative and the conditions of the assay .
-
Anti-inflammatory Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard drugs like ibuprofen .
- Method : The anti-inflammatory activity is typically evaluated using in vivo animal models .
- Results : Two synthesized compounds showed anti-inflammatory activity comparable to that of standard ibuprofen drug .
-
Antimicrobial and Antifungal Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have antimicrobial and antifungal properties .
- Method : The antimicrobial and antifungal activities are usually evaluated using in vitro susceptibility testing .
- Results : The specific results would depend on the particular thiazole derivative and the microorganism being tested .
-
Antitubercular Activity
- Field : Medicinal Chemistry
- Application : New benzothiazole derivatives have been synthesized for their potential anti-tubercular activity .
- Method : The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
-
Quorum Sensing Inhibitors
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have been found to inhibit quorum sensing, a form of bacterial communication .
- Method : The quorum sensing inhibition activity is usually evaluated using in vitro assays .
- Results : The specific results would depend on the particular thiazole derivative and the bacterial strain being tested .
-
Antiviral Activity
- Field : Medicinal Chemistry
- Application : Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
- Method : The antiviral activity is usually evaluated using in vitro assays .
- Results : The specific results would depend on the particular thiazole derivative and the virus being tested .
-
Neuroprotective Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown neuroprotective activity .
- Method : The neuroprotective activity is typically evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Anticonvulsant Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have anticonvulsant properties .
- Method : The anticonvulsant activity is usually evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Diuretic Activity
-
Antitumor or Cytotoxic Activity
- Field : Medicinal Chemistry
- Application : Thiazoles are found in many potent biologically active compounds, such as Bleomycine and Tiazofurin, which are antineoplastic drugs .
- Method : The antitumor or cytotoxic activity is usually evaluated using in vitro assays .
- Results : The specific results would depend on the particular thiazole derivative and the cancer cell line being tested .
-
Antidiabetic Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown antidiabetic activity .
- Method : The antidiabetic activity is typically evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Antidepressant Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have antidepressant properties .
- Method : The antidepressant activity is usually evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Antimalarial Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown antimalarial activity .
- Method : The antimalarial activity is typically evaluated using in vitro assays .
- Results : The specific results would depend on the particular thiazole derivative and the malaria parasite strain being tested .
-
Antiasthmatic Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have antiasthmatic properties .
- Method : The antiasthmatic activity is usually evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Antihypertensive Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown antihypertensive activity .
- Method : The antihypertensive activity is typically evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
-
Antiarrhythmic Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have been found to have antiarrhythmic properties .
- Method : The antiarrhythmic activity is usually evaluated using in vivo animal models .
- Results : The specific results would depend on the particular thiazole derivative and the conditions of the assay .
Propiedades
IUPAC Name |
2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZUPHZDRFKFSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)
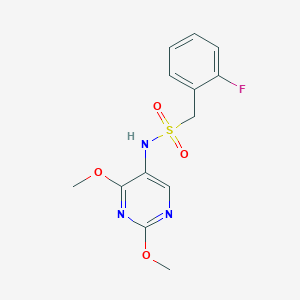
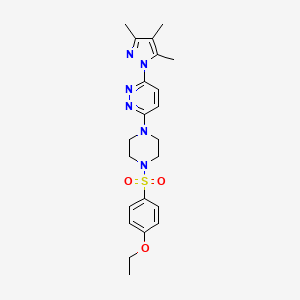
![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)
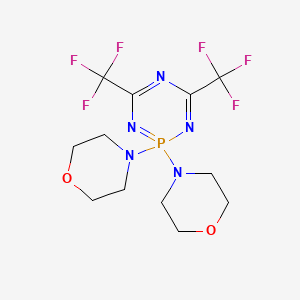
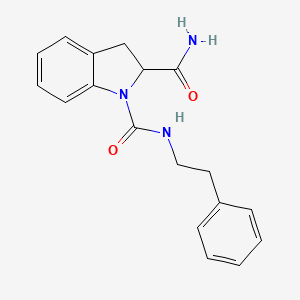
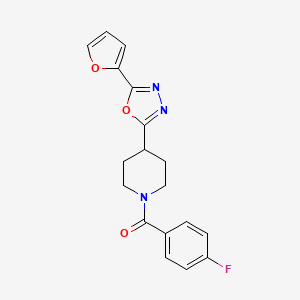
![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)
![N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2385297.png)
![N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2385300.png)
![methyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385301.png)
![7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B2385302.png)
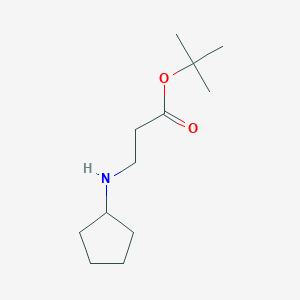
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2385304.png)